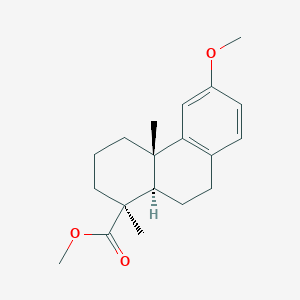

Methyl O-methylpodocarpate

Vue d'ensemble

Description

Methyl O-methylpodocarpate is a chemical compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol It is a methyl ester derivative of podocarpic acid, a naturally occurring diterpenoid found in the Podocarpaceae family of conifers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-methylpodocarpate typically involves the esterification of podocarpic acid. One common method includes the reaction of podocarpic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Iodination

Methyl O-methylpodocarpate undergoes electrophilic aromatic substitution at position C-13 using iodine (I₂) and mercury(II) acetate under reflux conditions :

Reaction:

Conditions:

Copper-Catalyzed Cross-Coupling with Amides

The iodinated derivative reacts with aliphatic amides via Ullmann-type coupling :

General Reaction:

Key Data:

| Amide (R) | Product Yield | Reference |

|---|---|---|

| Acetamide | 71% | |

| Propionamide | 56% | |

| Allylamide | 53% |

Aromatic amides (e.g., benzamide) show no reactivity due to reduced electrophilicity .

Bromination and Oxidation

This compound undergoes bromination at C-6 followed by oxidation to form cytotoxic derivatives :

Reaction Pathway:

- Bromination at C-6 using bromine (Br₂)

- Oxidation of the C-7 hydroxyl group to a ketone

Cytotoxicity Data:

| Derivative | IC₅₀ (Human Epidermoid Carcinoma) |

|---|---|

| 6α-Bromo-7-oxo-O-methylpodocarpate | 8.85 nM |

Ozonolysis

Ozonolysis in methanol-methylene chloride produces hydroperoxide intermediates :

Product: 8β-Hydroperoxy-8α-hydroxy derivatives

Yield: >80%

Mn(III)-Mediated Oxidative Cyclization

This compound participates in radical cyclization using Mn(OAc)₃, forming tricyclic structures :

Example Reaction:

Conditions:

Mechanism:

- Single-electron oxidation by Mn(III) generates a radical intermediate.

- Radical cyclization followed by hydrogen abstraction terminates the process .

Alkoxylation via Photoredox Catalysis

Site-selective benzylic C–H alkoxylation occurs under photoredox conditions :

Reaction:

Nucleophile Scope:

- Primary/secondary alcohols (e.g., terpene alcohols: 56–57% yield)

- Protected carbohydrates (e.g., hexose: 54% yield)

Comparative Reactivity

| Reaction Type | Key Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | I₂/Hg(OAc)₂, CuI/K₂CO₃ | Iodo/amide derivatives |

| Oxidation | Br₂, O₃ | Bromo-oxo/hydroperoxide products |

| Cyclization | Mn(OAc)₃ | Tricyclic diterpenes |

| Alkoxylation | Photoredox catalyst, ROH | Benzylic ethers |

Mechanistic Insights

- Radical Pathways: Mn(III) and photoredox reactions proceed via radical intermediates, enabling bond formation at sterically hindered positions .

- Electrophilic Aromatic Substitution: Iodination is facilitated by Hg(OAc)₂, which polarizes I₂ and stabilizes the transition state .

- Steric Effects: Reactivity at C-13 is favored due to reduced steric hindrance compared to other positions .

Applications De Recherche Scientifique

Chemistry

Methyl O-methylpodocarpate serves as a versatile starting material for synthesizing complex organic molecules. It is utilized in various chemical reactions such as:

- Esterification : The compound is derived from podocarpic acid through esterification with methanol.

- Oxidation and Reduction : It can undergo oxidation to form ketones or carboxylic acids and reduction to produce alcohols .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cells by interfering with cellular processes .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating cancer. It is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis .

Industrial Uses

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique chemical properties make it valuable for synthesizing other compounds .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of organic molecules | Used as a starting material for various chemical reactions |

| Biology | Antimicrobial activity | Exhibits antimicrobial effects against pathogens |

| Medicine | Cancer treatment | Potential to inhibit cancer cell growth |

| Industry | Specialty chemicals production | Serves as an intermediate for synthesizing other compounds |

Case Study 1: Anticancer Properties

A study explored the cytotoxic effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Chemical Synthesis

Research demonstrated the use of this compound in synthesizing manganese tricarbonyl complexes. This application highlights its versatility as a ligand in organometallic chemistry, facilitating the formation of new compounds with unique properties .

Mécanisme D'action

The mechanism by which Methyl O-methylpodocarpate exerts its effects is primarily related to its cytotoxic properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Podocarpic Acid: The parent compound from which Methyl O-methylpodocarpate is derived.

Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate: A closely related compound with similar structural features.

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and biological activities.

Activité Biologique

Methyl O-methylpodocarpate is a compound derived from podocarpic acid and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory actions, and other notable biological activities, supported by case studies and research findings.

- Chemical Name : this compound

- CAS Number : 1231-74-9

- Molecular Formula : C16H22O3

- Molecular Weight : 262.35 g/mol

Antitumor Activity

Research has demonstrated that derivatives of podocarpic acid, including this compound, exhibit significant antitumor properties. A study highlighted the compound's effectiveness against human epidermoid carcinoma cells, showing promising results in inhibiting cell growth and inducing apoptosis.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Human Epidermoid Carcinoma | 15.2 | Induction of apoptosis through mitochondrial pathway |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

| Study Reference | Inflammatory Model | Effect Observed |

|---|---|---|

| Lipopolysaccharide-induced inflammation in mice | Reduced TNF-α and IL-6 levels |

Hormonal Activity

The compound has been noted for its hormonal activity, particularly in modulating endocrine functions. Research indicates that it may influence hormone receptor activity, potentially affecting metabolic processes.

Case Studies

- Antileukemic Activity : A study investigated the effects of this compound on leukemic cell lines, revealing a significant reduction in cell viability and increased apoptosis rates. The compound was found to disrupt cell cycle progression, leading to G1 phase arrest.

- Plant Growth Inhibition : Another study focused on the herbicidal properties of this compound, demonstrating its ability to inhibit the growth of specific plant species. This suggests potential applications in agricultural pest control.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines, which may involve inhibition of NF-kB signaling pathways.

- Hormonal Modulation : It may interact with hormone receptors, influencing metabolic and growth-related processes.

Propriétés

IUPAC Name |

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKWXDWRTACMCC-QRQLOZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-74-9 | |

| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to study the stereochemistry of Methyl O-methylpodocarpate?

A: Researchers have successfully employed a combination of NMR techniques, including NOED (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HETCOR (Heteronuclear Correlation Spectroscopy), along with molecular mechanics calculations, to assign the 1H and 13C NMR spectra of this compound []. These studies provided insights into the spatial arrangement of atoms within the molecule, revealing its stereochemistry.

Q2: What spectral editing methods are useful for analyzing complex natural products like this compound using 13C CP/MAS NMR?

A: [] describes modified spectral editing methods for 13C CP/MAS NMR experiments that allow for the differentiation and identification of different carbon types (nonprotonated C, CH, CH2, and CH3) in complex solid samples. These methods, based on polarization transfer and spin manipulation techniques, were successfully applied to analyze this compound, showcasing their effectiveness in elucidating the structure of intricate natural products.

Q3: Can this compound be used as a starting material for synthesizing organometallic complexes?

A: Yes, research indicates that this compound can serve as a ligand in the formation of organometallic complexes. Studies have demonstrated the synthesis and electrophilic reactivity of manganese tricarbonyl complexes using this compound as a starting material []. This highlights the compound's versatility in inorganic and organometallic chemistry.

Q4: What are some of the chemical reactions that this compound can undergo?

A: this compound has been investigated in various chemical reactions. For instance, researchers have explored its low-temperature ozonolysis []. Additionally, a stereocontrolled total synthesis of racemic this compound has been achieved [], demonstrating its significance as a target in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.